molecular formula C14H20N2O2 B7546555 N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide

N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide

Cat. No.: B7546555
M. Wt: 248.32 g/mol
InChI Key: JPGCOOUWQSISAO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide is an organic compound that belongs to the class of piperidinecarboxamides This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide typically involves the reaction of 2-methoxyphenylamine with 2-methyl-1-piperidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and producing therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-piperidinecarboxamide
  • N-(2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide
  • N-(2-methoxyphenyl)-2-methyl-1-pyrrolidinecarboxamide

Uniqueness

N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and a methyl group on the piperidine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-7-5-6-10-16(11)14(17)15-12-8-3-4-9-13(12)18-2/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGCOOUWQSISAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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